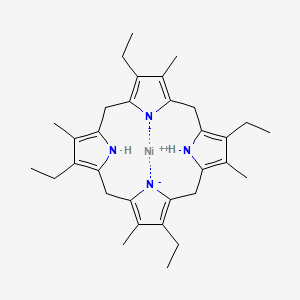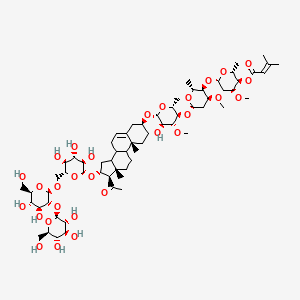
3,4-Methylenedioxy-alpha-Cyclohexylaminopropiophenone (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Methylenedioxy-alpha-Cyclohexylaminopropiophenone (hydrochloride) is a synthetic compound categorized as a cathinone. It is an analytical reference standard and is regulated as a Schedule I compound in the United States . This compound is primarily used for research and forensic applications .
Métodos De Preparación
The synthesis of 3,4-Methylenedioxy-alpha-Cyclohexylaminopropiophenone (hydrochloride) involves several stepsThe reaction conditions often involve the use of solvents such as DMF, DMSO, and ethanol .
Análisis De Reacciones Químicas
3,4-Methylenedioxy-alpha-Cyclohexylaminopropiophenone (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It is used as an analytical reference standard in mass spectrometry and other analytical techniques.
Medicine: While not used clinically, it is studied for its potential pharmacological properties.
Mecanismo De Acción
The mechanism of action of 3,4-Methylenedioxy-alpha-Cyclohexylaminopropiophenone (hydrochloride) involves its interaction with the central nervous system. It acts as a stimulant, similar to other cathinones, by increasing the levels of neurotransmitters such as dopamine and norepinephrine . The molecular targets include monoamine transporters, which are involved in the reuptake of these neurotransmitters .
Comparación Con Compuestos Similares
3,4-Methylenedioxy-alpha-Cyclohexylaminopropiophenone (hydrochloride) is unique due to its specific structure and effects. Similar compounds include:
Alpha-PVP: Another cathinone with stimulant effects.
Alpha-PBP: Structurally similar and also a stimulant.
Alpha-PHP: Shares similar stimulant properties but is not scheduled in the United States.
Methylone and Diethylone: Other beta-keto methylenedioxyamphetamines with psychoactive effects.
Propiedades
Fórmula molecular |
C16H22ClNO3 |
|---|---|
Peso molecular |
311.80 g/mol |
Nombre IUPAC |
1-(1,3-benzodioxol-5-yl)-2-(cyclohexylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C16H21NO3.ClH/c1-11(17-13-5-3-2-4-6-13)16(18)12-7-8-14-15(9-12)20-10-19-14;/h7-9,11,13,17H,2-6,10H2,1H3;1H |
Clave InChI |
LIJIZZZQTLRBBW-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=CC2=C(C=C1)OCO2)NC3CCCCC3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


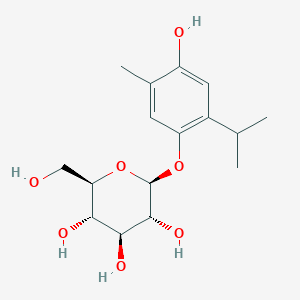
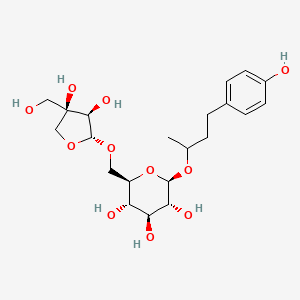
![2'-Fluoro-4-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14082598.png)

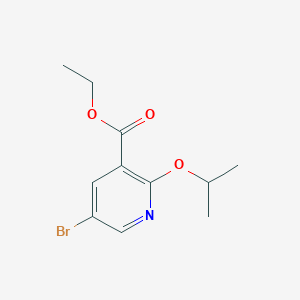
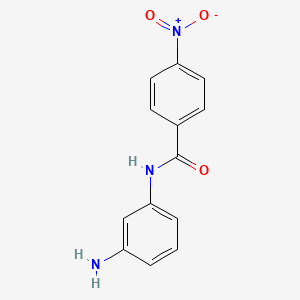
![4-[(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)methyl]benzoic acid](/img/structure/B14082624.png)
![N-[(8|A,9R)-6'-Methoxycinchonan-9-yl]-N'-[[(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenyl]methyl]thiourea](/img/structure/B14082626.png)
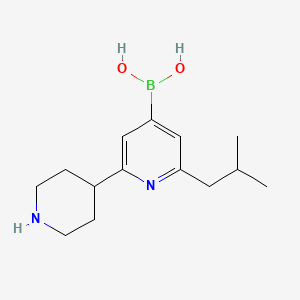
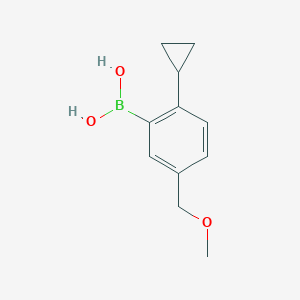
![Ethanone, 2-[(4-amino-5-benzoyl-3-phenyl-2-thienyl)thio]-1-phenyl-](/img/structure/B14082653.png)
